

A Technical Guide to the Physical Properties of 2-Amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methoxybenzaldehyde

Cat. No.: B1606155

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This document serves as an in-depth technical guide on the core physical properties of **2-Amino-5-methoxybenzaldehyde** (CAS No. 26831-52-7), a key intermediate in pharmaceutical and materials science research. This guide is structured to provide not just raw data, but a practical, field-proven perspective for researchers, scientists, and drug development professionals. We will delve into the foundational physicochemical characteristics of this compound, explain the causality behind experimental choices for their determination, and provide actionable protocols for in-lab validation.

Core Molecular Identity and Physicochemical Profile

2-Amino-5-methoxybenzaldehyde is an aromatic aldehyde featuring both an electron-donating amino group and a methoxy group on the benzene ring. These functional groups significantly influence its chemical reactivity, solubility, and spectral characteristics. A comprehensive understanding of its physical properties is the first critical step in its application for synthesis and material design.

Fundamental Properties

A summary of the core identifying properties for **2-Amino-5-methoxybenzaldehyde** is presented below. While some properties like molecular weight are theoretical constants, others like melting and boiling points are experimentally determined and can vary slightly based on purity and measurement conditions.

Property	Value	Source
IUPAC Name	2-amino-5-methoxybenzaldehyde	[1]
Synonyms	5-Methoxy-2-aminobenzaldehyde	[1]
CAS Number	26831-52-7	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Appearance	Light yellow, low melting solid	
Melting Point	Data not consistently available in public literature; requires experimental determination.	
Boiling Point	Data not consistently available in public literature; requires experimental determination.	

Note: The physical state as a "low melting solid" is based on observations of similar substituted benzaldehydes and supplier information, but should be experimentally verified.

Solubility Profile: A-Priori Assessment and Experimental Validation

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. While specific quantitative solubility data for **2-Amino-5-methoxybenzaldehyde** is not widely published, we can predict its behavior based on its molecular structure and validate it experimentally.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a strong predictive framework. The molecule possesses:

- Polar characteristics: The amino (-NH₂), aldehyde (-CHO), and methoxy (-OCH₃) groups can engage in hydrogen bonding and dipole-dipole interactions.
- Non-polar characteristics: The benzene ring provides a significant non-polar, hydrophobic character.

This duality suggests:

- High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can solvate both the polar functional groups and the aromatic ring.
- Moderate Solubility in polar protic solvents like methanol and ethanol. The amino group can act as a hydrogen bond donor and acceptor, facilitating dissolution.
- Limited Solubility in non-polar solvents like hexanes or toluene, where the polar functional groups would hinder dissolution.
- Low Solubility in water, as the hydrophobic nature of the benzene ring is likely to dominate over the hydrophilic character of the three polar groups.

Experimental Protocol for Solubility Determination

This protocol provides a straightforward method to qualitatively and quantitatively assess solubility.

Objective: To determine the solubility of **2-Amino-5-methoxybenzaldehyde** in a range of common laboratory solvents.

Materials:

- **2-Amino-5-methoxybenzaldehyde**
- A selection of solvents: Deionized Water, Methanol, Ethanol, Chloroform, DMSO, Hexane.
- Small vials or test tubes
- Vortex mixer

- Analytical balance

Procedure:

- Qualitative Assessment:

1. To six separate, labeled vials, add approximately 10 mg of the compound.
2. Add 1 mL of each respective solvent to the vials.
3. Vortex each vial vigorously for 1-2 minutes.
4. Observe and record whether the solid dissolves completely, partially, or not at all. This provides a rapid classification of solubility.

- Quantitative Assessment (for solvents showing good solubility):

1. Accurately weigh approximately 100 mg of the compound into a vial.
2. Add the chosen solvent in small, measured increments (e.g., 0.2 mL).
3. After each addition, vortex the mixture until the solid is fully dissolved.
4. The point at which no more solid can be dissolved represents the saturation point.
5. Calculate the solubility in mg/mL or mol/L.

This systematic approach provides the necessary data to select appropriate solvents for chemical reactions, chromatography, and formulation work.

Thermal Properties: Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically $< 2 \text{ }^{\circ}\text{C}$) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

Causality in Melting Point Measurement

The accurate determination of a melting point relies on achieving thermal equilibrium between the sample and the thermometer. Rapid heating is the most common source of error, leading to a phenomenon known as "thermal lag," where the thermometer reading is higher than the actual temperature of the sample. Therefore, a slow heating rate (1-2 °C per minute) is crucial as the sample approaches its expected melting point.

Experimental Protocol for Melting Point Determination

Objective: To accurately determine the melting point range of **2-Amino-5-methoxybenzaldehyde**.

Materials:

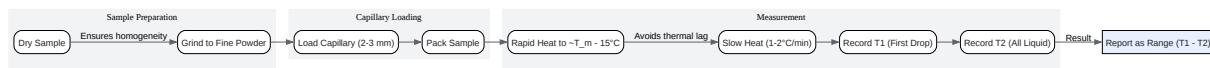
- **2-Amino-5-methoxybenzaldehyde**, finely powdered
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or digital equivalent)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid run can be used to find this approximate range).
 - Decrease the heating rate to 1-2 °C per minute.

- Record the temperature at which the first drop of liquid appears (T_1).
- Continue heating slowly and record the temperature at which the last crystal melts (T_2).
- Reporting: The melting point is reported as the range $T_1 - T_2$.

The workflow for this fundamental characterization is illustrated below.



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Caption: Workflow for accurate melting point determination.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry is essential for confirming the identity and purity of **2-Amino-5-methoxybenzaldehyde**.

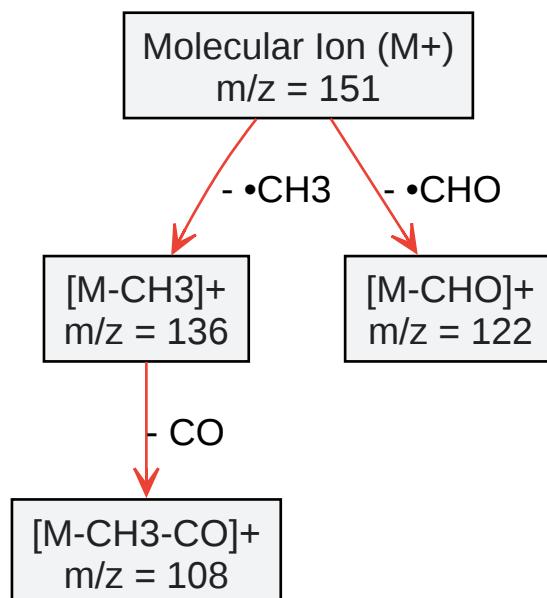
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For **2-Amino-5-methoxybenzaldehyde**, the molecular weight is 151.16 g/mol. Therefore, the molecular ion peak (M^+) is expected at $m/z = 151$.

Expected Fragmentation Pattern: Based on data for this compound and general principles for aromatic aldehydes, the following key fragments are anticipated:

- m/z 151 (M^+): The molecular ion.[1]
- m/z 136 ($[M-CH_3]^+$): Loss of a methyl radical from the methoxy group.[1]

- m/z 122 ($[M-CHO]^+$): Loss of the formyl radical, a common fragmentation for benzaldehydes.
- m/z 108 ($[M-CH_3-CO]^+$): Subsequent loss of carbon monoxide from the m/z 136 fragment.[\[1\]](#)



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Caption: Predicted ESI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

- Aldehyde Proton (-CHO): Expected as a singlet around δ 9.8-10.0 ppm.
- Aromatic Protons (Ar-H): Three protons on the benzene ring, which will appear between δ 6.5-7.5 ppm. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the amino and methoxy groups.
- Amino Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-5.0 ppm. The chemical shift can vary significantly with concentration and solvent.

- Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy (Predicted):

- Aldehyde Carbonyl (C=O): Expected around δ 190-195 ppm.
- Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110-160 ppm. The carbons directly attached to the oxygen (C-OCH₃) and nitrogen (C-NH₂) will be the most downfield in this region.
- Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key Absorption Bands:

- N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ characteristic of a primary amine.
- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
- C-H Stretch (Aldehyde): Two characteristic weak peaks around 2820 cm⁻¹ and 2720 cm⁻¹.
- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹, conjugated with the aromatic ring.
- C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
- C-O Stretch (Ether): A strong peak around 1250 cm⁻¹.

Experimental Protocol for ¹H NMR Sample Preparation and Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of **2-Amino-5-methoxybenzaldehyde**.

Materials:

- **2-Amino-5-methoxybenzaldehyde** (5-25 mg)
- Deuterated solvent (e.g., CDCl_3 or DMSO-d_6)
- NMR tube and cap
- Pasteur pipette with a cotton or glass wool plug
- Vial

Procedure:

- Sample Preparation: Weigh 5-25 mg of the compound into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl_3). Chloroform-d is a standard first choice, but if the compound has poor solubility, DMSO-d_6 is an excellent alternative.
- Filtration: Filter the solution through a pipette plugged with a small amount of glass wool directly into the NMR tube. This crucial step removes any particulate matter that can degrade the spectral quality by distorting the magnetic field homogeneity.
- Acquisition: Place the capped NMR tube in the spectrometer. The acquisition parameters (e.g., number of scans) will depend on the sample concentration and the instrument's field strength. For a sample of this concentration, 8 to 16 scans are typically sufficient.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at δ 7.26 ppm). Integrate all peaks to determine the relative number of protons.

This systematic characterization, combining theoretical prediction with robust experimental validation, ensures the reliable identification and quality assessment of **2-Amino-5-methoxybenzaldehyde**, enabling its confident use in further research and development.

References

- PubChem. (n.d.). **2-Amino-5-methoxybenzaldehyde**. National Center for Biotechnology Information.

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Sources

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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Amino-5-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606155#physical-properties-of-2-amino-5-methoxybenzaldehyde]

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